Dichloro(3-chlorophenyl)fluorosilane

Description

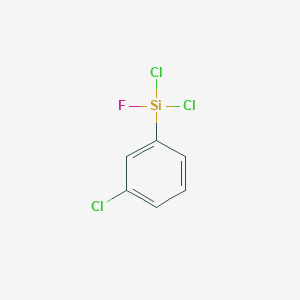

Dichloro(3-chlorophenyl)fluorosilane is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one fluorine atom, and a 3-chlorophenyl group. Its molecular structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in the preparation of silicon-based polymers or functionalized surfaces. The 3-chlorophenyl moiety contributes steric bulk and electron-withdrawing effects, while the fluorine and chlorine substituents influence its hydrolysis sensitivity and electrophilicity .

Properties

CAS No. |

61502-51-0 |

|---|---|

Molecular Formula |

C6H4Cl3FSi |

Molecular Weight |

229.5 g/mol |

IUPAC Name |

dichloro-(3-chlorophenyl)-fluorosilane |

InChI |

InChI=1S/C6H4Cl3FSi/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |

InChI Key |

JUIJDOKOEOFWCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)[Si](F)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(3-chlorophenyl)fluorosilane typically involves the reaction of 3-chlorophenylsilane with chlorine and fluorine sources. One common method is the chlorination of 3-chlorophenylsilane using chlorine gas, followed by fluorination with a fluorine source such as antimony trifluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dichloro(3-chlorophenyl)fluorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the aid of catalysts.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often requiring no additional reagents.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are typically organosilicon compounds with new functional groups replacing the chlorine or fluorine atoms.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Dichloro(3-chlorophenyl)fluorosilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology: The compound can be used to modify biomolecules, enabling the study of silicon-based interactions in biological systems.

Medicine: Research into silicon-based drugs and diagnostic agents often involves this compound as a precursor or intermediate.

Industry: It is used in the production of silicone polymers, coatings, and adhesives, where its reactivity and versatility are highly valued.

Mechanism of Action

The mechanism of action of dichloro(3-chlorophenyl)fluorosilane involves its ability to form strong bonds with various functional groups. This reactivity is primarily due to the presence of silicon, which can form stable bonds with oxygen, nitrogen, and carbon atoms. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, proteins, and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Silicon

Dichloro(3-fluorophenyl)(methyl)silane (C₇H₇Cl₂FSi)

- Structure : Silicon is bonded to a methyl group, 3-fluorophenyl, and two chlorines.

- Key Differences : The 3-fluorophenyl group introduces stronger electron-withdrawing effects compared to 3-chlorophenyl, altering reaction kinetics. The methyl group reduces steric hindrance relative to the bulky phenyl group in the target compound.

- Applications : Likely used in less sterically demanding reactions, such as surface modification of silicones .

(Dichlorophenyl)trichlorosilane

- Structure : Silicon bonded to three chlorines and a dichlorophenyl group.

- Key Differences : The absence of fluorine increases electrophilicity, making it more reactive toward nucleophiles (e.g., water or alcohols). This compound is prone to rapid hydrolysis, releasing HCl, unlike the fluorinated analogue, which may release HF under similar conditions .

Dichloro-fluoro-methylsilane (CH₃Cl₂FSi)

- Structure : Simpler methyl-substituted silane with two chlorines and one fluorine.

- Key Differences : The lack of an aromatic group reduces resonance stabilization and electronic complexity. This compound is more volatile (lower molecular weight) and less thermally stable than phenyl-substituted analogues .

Reactivity and Stability

| Compound | Hydrolysis Rate | Electrophilicity | Thermal Stability |

|---|---|---|---|

| Dichloro(3-chlorophenyl)fluorosilane | Moderate | High | High |

| (Dichlorophenyl)trichlorosilane | High | Very High | Moderate |

| Dichloro(3-fluorophenyl)(methyl)silane | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.